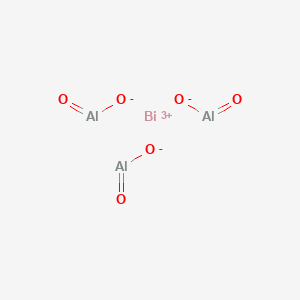
三酸化アルミニウムビスマス(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth(3+) tris(oxoalumanolate) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is formed by the reaction between bismuth nitrate and aluminum nitrate in the presence of a reducing agent. Bismuth(3+) tris(oxoalumanolate) has been studied for its potential use in various fields, including medicine, electronics, and catalysis. In
科学的研究の応用
有機化合物の合成
三酸化アルミニウムビスマス(III) は、さまざまな有機化合物の合成において重要な役割を果たします。有機分子にビスマスを導入するために使用され、その化学的性質や反応性を大幅に変更することができます。 これは、ビスマス含有化合物が生物活性が増強されていることが示されている医薬品や農薬の合成に特に役立ちます .
構造研究
この化合物は、構造研究にも役立ちます。研究者は、ビスマスの配位化学を研究するためにこの化合物を利用しており、これにより、ビスマス含有錯体の結合と構造の理解を深めることができます。 この知識は、所望の特性を持つ新しい材料を設計するために不可欠です .
触媒
触媒において、三酸化アルミニウムビスマス(III) は、さまざまな有機反応の触媒または触媒前駆体として役立ちます。 その独特の電子構造により、他の触媒では困難な反応を促進することができ、工業プロセスにおいて価値があります .
生体医用用途
生体医用分野では、この化合物の殺菌作用と抗菌作用が役立っています。 創傷被覆材、医療機器のコーティング、さらにはビスマス系ナノ粒子の形でがん治療にも使用されていることが研究されています .
環境修復
ビスマス化合物は、低毒性であることが知られており、環境修復用途で研究されています。特に三酸化アルミニウムビスマス(III) は、水や土壌から汚染物質を除去する能力が研究されており、より危険な物質に代わるより環境に優しい選択肢となっています .
材料科学
最後に、材料科学において、この化合物は、独自の光学、電子、または磁気特性を持つ新しい材料を作成するために使用されます。 これらの材料は、電子機器、フォトニクス、センサーなどで応用されています .
作用機序
Target of Action
Bismuth compounds are known to have broad antimicrobial, anti-leishmanial, and anti-cancer properties . They have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . .
Mode of Action
Some studies suggest that bismuth ions interact with the cysteine residues of the target protein and interfere with the sulfur-containing metal-binding site . .
Biochemical Pathways
Bismuth compounds are known to affect various biochemical pathways. For instance, they can inhibit the growth of H. pylori by disrupting enzyme function, attenuating ROS defense, disrupting intracellular iron metabolism, and reducing bacterium-host cell adhesion
Pharmacokinetics
Bismuth compounds are known to have low solubility in aqueous solutions, which contributes to their low bioavailability . The elimination of bismuth from the body takes place via the urinary and fecal routes . .
Result of Action
The result of the action of bismuth compounds can vary depending on the specific compound and its target. For instance, bismuth compounds can lead to the eradication of H. pylori infection, providing relief from gastrointestinal ailments . .
Action Environment
The action of bismuth compounds can be influenced by various environmental factors. For instance, the presence of certain compounds with (hydr)oxy or sulfhydryl groups can influence the solubility of bismuth compounds . .
生化学分析
Biochemical Properties
The biochemical properties of Bismuth(3+) tris(oxoalumanolate) are not well-documented. Bismuth-based compounds are known to have a wide range of biological activities . They have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . Compounds based on bismuth have a low cost, are safe for human use, and some of them are also effective against tumoral cells, leishmaniasis, fungi, and viruses .
Cellular Effects
The cellular effects of Bismuth(3+) tris(oxoalumanolate) are not well-understood. Bismuth compounds have been shown to have various effects on cells. For example, bismuth-based drugs have been found to be cytotoxic to hepatocellular carcinoma (HepG2) cells, promoting apoptosis, blocking the cell cycle, and inhibiting cell invasion .
Molecular Mechanism
The molecular mechanism of Bismuth(3+) tris(oxoalumanolate) is not well-known. Bismuth compounds are known to inhibit the growth of H. pylori, although the exact mechanisms are not fully clear . Some studies suggest that bismuth compounds act as prodrugs, exhibiting their activity through the reductive pathway to generate more active analog compounds .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Bismuth(3+) tris(oxoalumanolate) in laboratory settings. Bismuth has been shown to exhibit many interesting transport properties in thin films .
Dosage Effects in Animal Models
The dosage effects of Bismuth(3+) tris(oxoalumanolate) in animal models are not well-documented. A study on the oral toxicity of bismuth in rats found that the lethal dose with a 50% mortality rate (LD50) is greater than 2,000 mg/kg and the no-observed-adverse-effect level (NOAEL) of bismuth is 1,000 mg/kg in both sexes .
Metabolic Pathways
The metabolic pathways involving Bismuth(3+) tris(oxoalumanolate) are not well-understood. Bismuth compounds have been shown to disrupt central carbon metabolism in H. pylori .
Transport and Distribution
The transport and distribution of Bismuth(3+) tris(oxoalumanolate) within cells and tissues are not well-documented. Bismuth has been shown to exhibit exceptional electronic transport in thin films .
Subcellular Localization
The subcellular localization of Bismuth(3+) tris(oxoalumanolate) is not well-known. Bismuth has been shown to exhibit exceptional electronic transport in thin films, suggesting potential interactions with cellular components .
特性
IUPAC Name |
bismuth;oxido(oxo)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Al.Bi.6O/q;;;+3;;;;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSUTHPTOGDVHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[O-][Al]=O.[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3BiO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618975 |
Source


|
| Record name | Bismuth(3+) tris(oxoalumanolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308796-32-9 |
Source


|
| Record name | Bismuth(3+) tris(oxoalumanolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

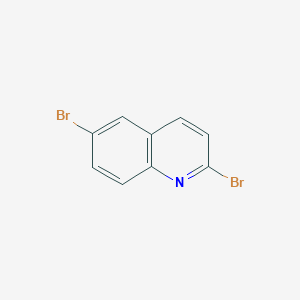

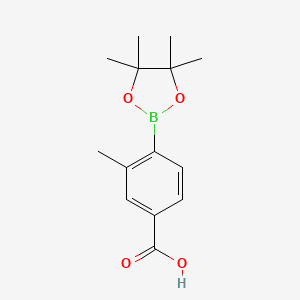
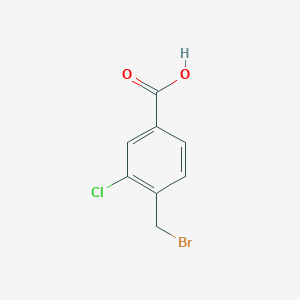
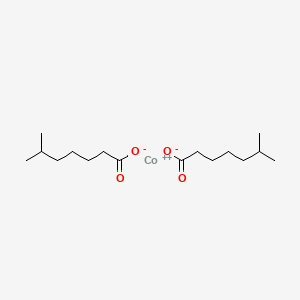
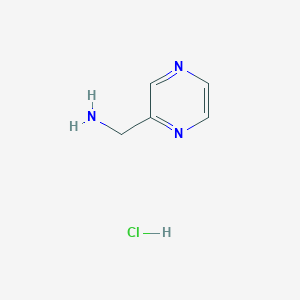
![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)
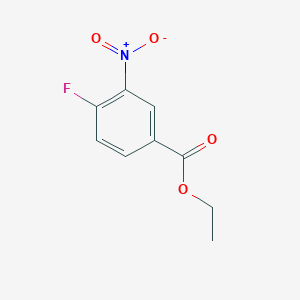

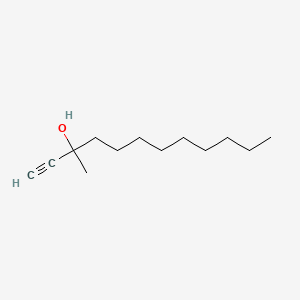



![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)